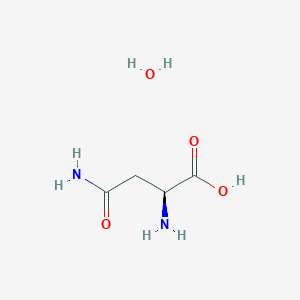

L-天冬氨酸单水合物

描述

L-Asparagine monohydrate is a naturally occurring proteinogenic amino acid. It is used in biomanufacturing cell culture systems for the production of therapeutic recombinant proteins and monoclonal antibodies . It is also used in the biosynthesis of proteins and is required for the development and function of the brain .

Synthesis Analysis

L-Asparagine monohydrate can be synthesized in an aqueous solution using a slow evaporation process at room temperature . The amide group of asparagine is derived from glutamate, in the reaction of aspartate and glutamine in the presence of ATP to yield asparagine and glutamate .

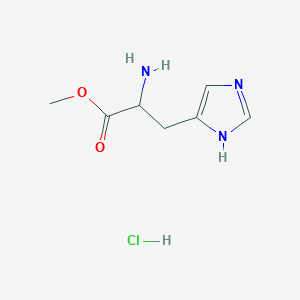

Molecular Structure Analysis

The molecular formula of L-Asparagine monohydrate is C4H8N2O3 • H2O . It has a molar mass of 150.1 . The linear formula is H2NCOCH2CH(NH2)CO2H .

Chemical Reactions Analysis

The amide group of asparagine is derived from glutamate, in the reaction of aspartate and glutamine in the presence of ATP to yield asparagine and glutamate . In vivo, asparagine is hydrolyzed to aspartate and NH4 by asparaginase .

Physical And Chemical Properties Analysis

L-Asparagine monohydrate has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre . It is soluble in water . The melting point is 234-235 °C .

科学研究应用

热学和结构研究:L-天冬氨酸单水合物在脱水过程中发生不可逆相变,将其晶体结构从正交晶系变为斜方晶系。这种转变对需要单水合物特性的应用至关重要,因为它表明在使用时需要保持温度低于367 K。研究已经使用热激发去极化电流(TSDC)、差示扫描量热法(DSC)和X射线衍射(XRD)(Jain et al., 2010)进行了研究;(Jain等,2011)。

拉曼光谱和高压研究:拉曼光谱已被用于研究高压下单水合L-天冬氨酸的振动特性。研究表明,在约10 GPa时,L-天冬氨酸发生固-固相变,表明其在极端条件下的稳定性(Silva et al., 2015);(Moreno et al., 1997)。

太赫兹光谱学:太赫兹时域光谱学(THz-TDS)已被用于观察L-天冬氨酸及其单水合物之间的独特光谱。这种技术对相变和脱水过程敏感,有助于医学中的分子鉴定和质量检验(Yang et al., 2014)。

光学和非线性光学(NLO)应用:L-天冬氨酸单水合物被确定为一种具有潜在光电子应用的新型氨基酸单晶,这是由于其非线性光学性质。研究重点放在其晶体生长、光学透明度和相对二次谐波产生效率上(Shakir et al., 2010);(Shakir et al., 2010)。

晶体相变表征:对L-天冬氨酸单水合物的高温相变研究已经进行,这对于了解其在不同环境条件下的稳定性和行为至关重要(Menezes等,2011)。

酶辅助的物理化学过程:L-天冬氨酸单水合物已在酶催化的外消旋和优先结晶的背景下进行研究。这种动态动力学分辨过程对于产生手性化合物的高产率至关重要(Würges等,2009)。

生物传感器和药物应用:L-天冬氨酸单水合物的应用延伸到生物传感器和药物,特别是在治疗急性淋巴细胞白血病(ALL)方面。基于ASNase的生物传感器以其简单性和快速响应检测L-天冬氨酸水平而引人注目(Nunes et al., 2021)。

癌症治疗中的治疗应用:酶L-天冬氨酸酶,作用于L-天冬氨酸,已被临床接受为治疗白血病和淋巴肉瘤的抗肿瘤药物。关于其生产、稳定性、生物利用度和治疗潜力的广泛研究已成为焦点(Lopes et al., 2017)。

连续沉淀和成核研究:使用静态微混合器研究了L-天冬氨酸单水合物的成核和生长动力学,有助于理解其结晶过程以及在连续沉淀过程中的应用(Lindenberg & Mazzotti, 2011)。

作用机制

Target of Action

l-Asparagine monohydrate primarily targets the asparagine synthetase , a key enzyme in the metabolism of toxic ammonia in the body . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Other targets include Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase .

Mode of Action

l-Asparagine monohydrate interacts with its targets by participating in the amidation reaction. The asparagine synthase attaches ammonia to aspartic acid, forming asparagine . This process is crucial for the metabolism of toxic ammonia in the body . Additionally, l-Asparagine monohydrate serves as a structural component in many proteins .

Biochemical Pathways

The primary biochemical pathway affected by l-Asparagine monohydrate is the metabolism of toxic ammonia. The asparagine synthase enzyme, which l-Asparagine monohydrate targets, plays a crucial role in this pathway . The enzyme attaches ammonia to aspartic acid, forming asparagine . This process helps control the levels of toxic ammonia in the body .

Pharmacokinetics

It is known that l-asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is also used for nutritional supplementation and for treating dietary shortage or imbalance .

Result of Action

The action of l-Asparagine monohydrate results in the metabolism of toxic ammonia in the body . This process is crucial for maintaining the health of nerve and brain tissue . Additionally, l-Asparagine monohydrate serves as a structural component in many proteins .

Action Environment

The action of l-Asparagine monohydrate can be influenced by various environmental factors. For instance, it has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells . Moreover, spore germination in Bacillus subtilis has been increased in the presence of l-Asparagine .

未来方向

L-Asparagine monohydrate is used in cell culture media and is a component of MEM non-essential amino acids solution . It has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells . It is a potential contender for optical limiting devices due to its higher nonlinear absorption coefficient and lower onset optical limiting threshold .

生化分析

Biochemical Properties

L-Asparagine monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia . This reaction is crucial in the metabolism of nitrogen in cells.

Cellular Effects

L-Asparagine monohydrate influences cell function by participating in cell signaling pathways and affecting gene expression. It is involved in the biosynthesis of proteins, thus playing a vital role in cellular metabolism .

Molecular Mechanism

At the molecular level, L-Asparagine monohydrate exerts its effects through binding interactions with biomolecules and enzymes. For instance, it binds to the active site of L-asparaginase, leading to its hydrolysis into L-aspartate and ammonia . This reaction can influence gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Asparagine monohydrate can change over time. It is a stable compound, but its degradation can occur under certain conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Asparagine monohydrate vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

L-Asparagine monohydrate is involved in several metabolic pathways. It interacts with enzymes such as L-asparaginase and can affect metabolic flux or metabolite levels .

Transport and Distribution

L-Asparagine monohydrate is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of L-Asparagine monohydrate can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28088-48-4 | |

| Record name | L-Asparagine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883220 | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.543 g/cu cm at 15/4 °C | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic bisphenoidal crystals | |

CAS RN |

70-47-3, 5794-13-8 | |

| Record name | (-)-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE (L) HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z33R5TKO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 234 - 235 °C | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

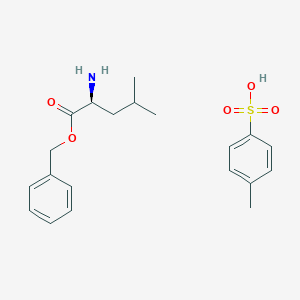

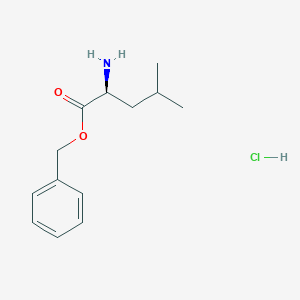

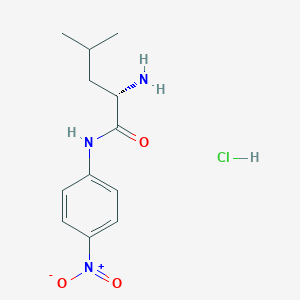

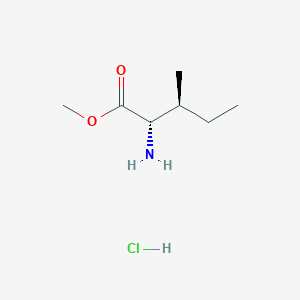

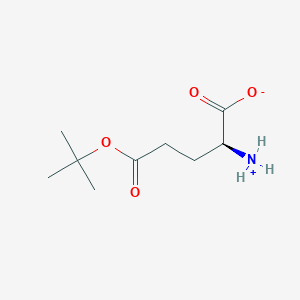

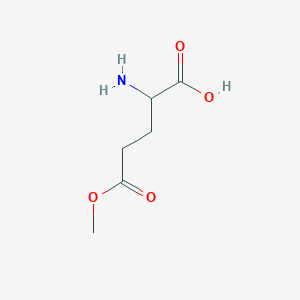

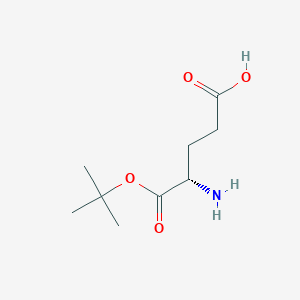

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。